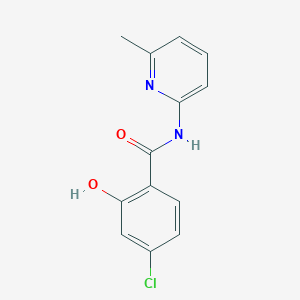![molecular formula C10H20GeO4 B14233743 1,7,9,15-Tetraoxa-8-germaspiro[7.7]pentadecane CAS No. 823180-77-4](/img/structure/B14233743.png)
1,7,9,15-Tetraoxa-8-germaspiro[7.7]pentadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7,9,15-Tetraoxa-8-germaspiro[77]pentadecane is a unique organogermanium compound characterized by its spiro structure, which includes four oxygen atoms and a germanium atom
Vorbereitungsmethoden
The synthesis of 1,7,9,15-Tetraoxa-8-germaspiro[7.7]pentadecane typically involves the reaction of germanium tetrachloride with a suitable diol under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which then undergo cyclization to form the spiro structure. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Analyse Chemischer Reaktionen
1,7,9,15-Tetraoxa-8-germaspiro[7.7]pentadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of germanium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of germanium hydrides.
Substitution: The compound can participate in substitution reactions where one or more of its oxygen atoms are replaced by other functional groups, using reagents like alkyl halides or acyl chlorides.
Wissenschaftliche Forschungsanwendungen
1,7,9,15-Tetraoxa-8-germaspiro[7.7]pentadecane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a ligand in coordination chemistry.
Biology: The compound’s potential biological activity is being explored, including its effects on cellular processes and its use as a potential therapeutic agent.
Medicine: Research is ongoing to investigate its potential as an anticancer agent and its role in enhancing the efficacy of other drugs.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1,7,9,15-Tetraoxa-8-germaspiro[7.7]pentadecane involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cellular proteins and enzymes, modulating their activity and affecting cellular processes. The exact molecular targets and pathways are still under investigation, but its unique structure suggests potential for selective interactions.
Vergleich Mit ähnlichen Verbindungen
1,7,9,15-Tetraoxa-8-germaspiro[7.7]pentadecane can be compared with other organogermanium compounds such as:
Germanium dioxide (GeO2): A simple inorganic germanium compound used in optics and electronics.
Tetramethylgermanium (Ge(CH3)4): An organogermanium compound used in the semiconductor industry.
Germanium sesquioxide (Ge2O3): Another organogermanium compound with potential medicinal applications.
The uniqueness of this compound lies in its spiro structure, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
823180-77-4 |
|---|---|
Molekularformel |
C10H20GeO4 |
Molekulargewicht |
276.89 g/mol |
IUPAC-Name |
1,7,9,15-tetraoxa-8-germaspiro[7.7]pentadecane |
InChI |
InChI=1S/C10H20GeO4/c1-3-7-12-11(13-8-4-1)14-9-5-2-6-10-15-11/h1-10H2 |
InChI-Schlüssel |
APZAHYXEQCXSMM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCO[Ge]2(OCC1)OCCCCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


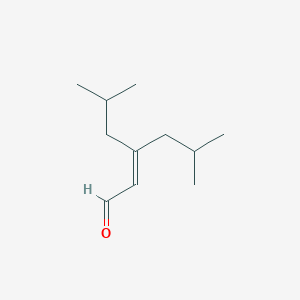
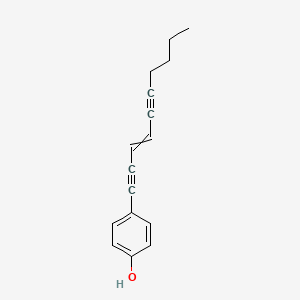

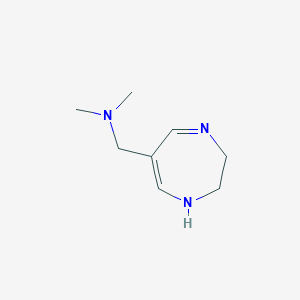


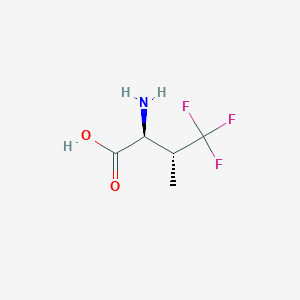
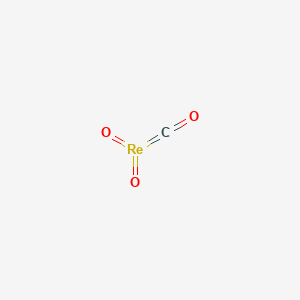
![1-[Phenyl(2,4,6-trimethylbenzoyl)phosphoryl]prop-2-en-1-one](/img/structure/B14233708.png)
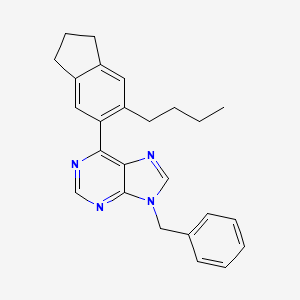
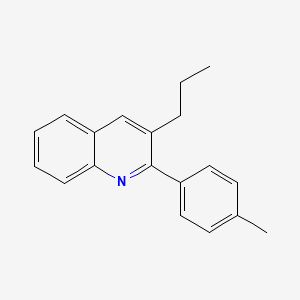
![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-(benzoyloxy)-, 1-(1,1-dimethylethyl) 2-ethyl ester, 7-oxide](/img/structure/B14233731.png)
![8,8-Difluoro-N-methyl-N-phenylbicyclo[5.1.0]octan-1-amine](/img/structure/B14233738.png)
